Utatrectinib is a tropomyosin receptor kinase (TRK) inhibitor with potential antineoplastic activity. Upon administration, utatrectinib binds to TRK, thereby preventing the neurotrophin-TRK interaction and subsequent TRK activation. This may eventually result in an inhibition of tumor cell proliferation in TRK-expressing tumor cells. TRK, a receptor tyrosine kinase activated by neurotrophins, is mutated in a variety of cancer cell types and plays an important role in tumor cell growth, invasion and survival.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Atglistatin is a biphenyl that is 1,1'-biphenyl substituted by (dimethylcarbamoyl)amino and dimethylamino groups at positions 3 and 4', respectively. It is a potent inhibitor of adipose triglyceride lipase activity (IC50 = 700nM). It has a role as an EC 3.1.1.3 (triacylglycerol lipase) inhibitor and a cardioprotective agent. It is a member of biphenyls, a member of ureas, a tertiary amino compound and an aromatic amine.
ATI 2010 is an amiodarone homolog with amiodarone-like electrophysiological actions. ATI 2010 may be useful as an antiarrythmic agent for the treatment of tachyarrhythmias.
AZ7328 is a potent and selective AKT inhibitor. AZ7328 inhibited proliferation and AKT substrate phosphorylation in a concentration-dependent manner but had minimal effects on apoptosis. The cytostatic effects of AZ7328 correlate with PIK3CA mutations and are greatly enhanced by dual pathway inhibition using an mTOR inhibitor. AZ7328 can interact with autophagy inhibitors to induce apoptosis in some cell lines. AZ7238 may be potential useful for patients with PIK3CA mutant bladder cancers.
AZ9482 is a poly(ADP-ribose) polymerase (PARP) inhibitor (IC50s = 1, 1, 46, 640, 9, and 160 nM for PARP1, -2, -3, -6, TNKS1/PARP5a, and TNKS2, respectively). It induces centrosome declustering (EC50 = <18 nM) and a multipolar spindle phenotype in HeLa cells. AZ9482 inhibits the growth of OCI-LY19 diffuse large B cell lymphoma (DLBCL) cells (GI50 = 3 nM). AZ9482, a potent and selective PARP inhibitor featuring an amide linkage to a 2-piperazinyl-3-cyano-pyridine. AZ9482 exhibits very potent centrosome declustering activity in HeLa cells (EC50 < 18 nM). Encouragingly, AZ9482 also showed a 3 nM GI50 in the DLBCL cell line OCI-LY-19 in a 3-day AlamarBlue assay. Consistent with published siRNA knockdown experiments, AZ9482 was a 9 nM enzyme inhibitor of tankyrase 1 (TNKS1).
AZ876 is a liver X receptor (LXR) agonist. It activates LXRα and LXRβ in a transactivation assay in U2OS osteosarcoma cells (EC50 = 6 and 73 nM, respectively). AZ876 reduces phenylephrine-induced increases in cell size and protein synthesis in isolated neonatal rat ventricular myocytes. It decreases plasma cholesterol and VLDL levels and increases plasma triglyceride and HDL levels, as well as decreases the number and size of aortic root lesions in mice fed a Western diet in an APOE*3-Leiden transgenic mouse model of atherosclerosis when administered at a dose of 20 µmol/kg. AZ876, also known as AZ-876, is a liver X receptor agonist. AZ876 protects against pathological cardiac hypertrophy and fibrosis without lipogenic side effects. LXR activation with AZ876 attenuated this increase, and significantly reduced TAC-induced increases in heart weight, myocardial fibrosis, and cardiac dysfunction without affecting blood pressure. Liver X receptors (LXRs) transcriptionally regulate inflammation, metabolism, and immunity.